molecular formula C18H21N7O B6472215 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640864-02-2

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6472215
CAS No.: 2640864-02-2
M. Wt: 351.4 g/mol
InChI Key: QIJWLFLIWJRIFV-UHFFFAOYSA-N
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Description

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a unique combination of pyridine, piperazine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water as solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran as solvents.

    Substitution: Potassium carbonate, ethanol, methanol, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.

Mechanism of Action

The mechanism of action of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to various biological effects, including the reduction of inflammation, cell proliferation, and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct biological activities and pharmacological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in drug discovery and development .

Properties

IUPAC Name

3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c19-14-15-16(2-1-4-20-15)23-6-8-25(9-7-23)18-21-5-3-17(22-18)24-10-12-26-13-11-24/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJWLFLIWJRIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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